molecular formula C20H22FN3OS B6489583 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide CAS No. 392321-16-3

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide

Cat. No.: B6489583
CAS No.: 392321-16-3
M. Wt: 371.5 g/mol
InChI Key: XMYAPUVUQPXMNU-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane group at the 5-position and a 3-fluoro-N-methylbenzamide moiety at the 2-position. The adamantane group confers rigidity and lipophilicity, which may enhance membrane permeability and metabolic stability, while the fluorinated benzamide moiety introduces electronic effects that can modulate biological activity .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS/c1-24(17(25)15-3-2-4-16(21)8-15)19-23-22-18(26-19)20-9-12-5-13(10-20)7-14(6-12)11-20/h2-4,8,12-14H,5-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYAPUVUQPXMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide typically involves the following steps:

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide has shown promise in various medicinal applications:

  • Antiviral Activity : Preliminary studies suggest potential efficacy against influenza and HIV viruses due to the adamantane component's historical antiviral properties .
  • Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial activities; thus, this compound may exhibit similar effects .
  • Anti-cancer Research : The compound is being explored for its anticancer properties, potentially acting on specific cellular pathways involved in tumor growth.

Material Science

The unique structural features of this compound make it suitable for applications in material science:

  • Polymeric Materials Development : Its chemical structure can be utilized to synthesize novel polymeric materials with enhanced properties.
  • Ligand in Coordination Chemistry : The compound may serve as a ligand in various coordination complexes due to its functional groups.

Study on Antiviral Properties

A study highlighted the antiviral effects of adamantane derivatives against influenza viruses. The mechanism involves interference with viral replication processes . This suggests that this compound could be similarly effective.

Investigation into Antimicrobial Activity

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity against various pathogens. This positions this compound as a candidate for further exploration in antimicrobial drug development .

Mechanism of Action

The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s binding affinity to certain proteins and enzymes. For example, it has been shown to inhibit tyrosyl-DNA phosphodiesterase 1 (TDP1), a DNA repair enzyme, making it a potential candidate for anticancer therapy . The compound’s interactions with molecular targets involve hydrogen bonding, hydrophobic interactions, and other noncovalent interactions .

Comparison with Similar Compounds

Halogen Substituents

  • 3-Chloro Analog :
    N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide (C₁₉H₂₀ClN₃OS, MW 373.90) shares the same adamantane-thiadiazole scaffold but replaces fluorine with chlorine at the benzamide meta-position. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding affinity in biological targets .
  • 5-Chloro-2-Nitro Analog :
    N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-nitrobenzamide (C₁₉H₁₉ClN₄O₃S, MW 418.90) introduces both chloro and nitro groups, which could enhance electron-withdrawing effects and influence redox activity .

Methyl vs. Fluorine Substitution

  • The N-methyl group in the target compound reduces hydrogen-bonding capacity compared to non-methylated analogs like N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide. Methylation may improve metabolic stability but reduce polarity .

Modifications on the Thiadiazole Core

Adamantane vs. Alkyl/Arylthio Groups

Compounds such as N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5h) and N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5l) replace adamantane with flexible sulfur-containing substituents. These derivatives exhibit lower melting points (133–170°C) compared to adamantane-containing analogs, suggesting reduced crystallinity due to decreased structural rigidity .

Table 1: Physical Properties of Selected Thiadiazole Derivatives

Compound Yield (%) Melting Point (°C) Reference
5h (Benzylthio derivative) 88 133–135
5l (Ethylthio derivative) 68 138–140
3-Chloro analog (Adamantane-thiadiazole)
Target compound (3-Fluoro analog)

Crystallographic and Structural Insights

The adamantane-thiadiazole scaffold exhibits planar geometry in the thiadiazole ring (r.m.s. deviation = 0.009 Å), as observed in the crystal structure of 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine. The methylamine group adopts a coplanar orientation, facilitating N–H⋯N hydrogen bonding that stabilizes supramolecular chains . In contrast, sulfur-substituted analogs (e.g., benzylthio derivatives) lack this hydrogen-bonding capacity, leading to less ordered crystal packing .

Table 2: Molecular and Structural Comparisons

Compound Molecular Formula Key Substituents Molecular Weight Hydrogen Bonding
Target compound C₂₀H₂₂FN₃OS 3-Fluoro, N-methyl 371.47 Limited
3-Chloro analog C₁₉H₂₀ClN₃OS 3-Chloro 373.90 Limited
5-(Adamantan-1-yl)-N-methyl-thiadiazol-2-amine C₁₃H₂₀N₄S N-methyl 264.39 Strong (N–H⋯N)
5h (Benzylthio derivative) C₂₀H₂₂N₂O₂S₂ Benzylthio, phenoxy 398.52 Absent

Biological Activity

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-3-fluoro-N-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an adamantane moiety, a rigid structure that enhances its interaction with biological targets. The synthesis typically involves the following steps:

  • Starting Material : Adamantane-1-carbohydrazide is reacted with an isothiocyanate to yield thiosemicarbazides.
  • Cyclization : These thiosemicarbazides are cyclized to form the 1,3,4-thiadiazole derivatives.

The general structure can be represented as follows:

\text{N 5 C 10}H_{15})-C_{2}H_{3}N_{4}S]}-\text{C 7}H_{7}FNO}

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. A series of compounds similar to this compound were tested against various cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results showed promising anti-proliferative effects:

CompoundCell LineIC50 (nM)Mechanism
5MCF-785Apoptotic induction
14cHepG271.5EGFR inhibition
17A54937.85Mutant EGFR inhibition

These compounds demonstrated the ability to up-regulate BAX and down-regulate Bcl-2, indicating their potential as apoptotic inducers .

Antimicrobial Activity

The compound has also shown notable antimicrobial properties against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as fungi like Candida albicans. For instance:

CompoundTarget OrganismActivity Level
9Staphylococcus aureusHigh
15bEscherichia coliModerate
15cCandida albicansWeak

These findings suggest that modifications in the thiadiazole structure can significantly influence the antimicrobial efficacy .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • EGFR Inhibition : The compound binds to the epidermal growth factor receptor (EGFR), inhibiting its activity in both wild-type and mutant forms.
  • Apoptotic Pathways : By modulating the expression of apoptotic markers such as BAX and Bcl-2, it promotes programmed cell death in cancer cells.

Study on Anti-HIV Activity

In a study examining anti-HIV properties, derivatives similar to this compound were evaluated for their ability to inhibit HIV replication. The results indicated a significant reduction in viral load in treated cells compared to controls .

Anti-inflammatory Effects

Another research effort focused on evaluating the anti-inflammatory potential of these compounds using the carrageenan-induced paw edema model in rats. The results demonstrated dose-dependent anti-inflammatory effects for certain derivatives, suggesting their utility in treating inflammatory conditions .

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